Cas no 157761-91-6 (1,3-Dibromo-5-tetradecylbenzene)
1,3-Dibromo-5-tetradecylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-5-tetradecylbenzene
- D5258
- T70345
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- MDL: MFCD30742900
- Inchi: 1S/C20H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17H,2-14H2,1H3
- InChI Key: DEEYQDRVVZEMDY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)CCCCCCCCCCCCCC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 13
- Complexity: 232
- XLogP3: 10.6
- Topological Polar Surface Area: 0
Experimental Properties
- Melting Point: 35.0 to 39.0 deg-C
1,3-Dibromo-5-tetradecylbenzene Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,3-Dibromo-5-tetradecylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5258-5g |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | 97.0%(GC) | 5g |
¥990.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5258-1g |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | 97.0%(GC) | 1g |
¥290.0 | 2022-06-09 | |
| TRC | D426210-100mg |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | D426210-250mg |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | 250mg |
$150.00 | 2023-05-18 | ||
| TRC | D426210-500mg |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | 500mg |
$219.00 | 2023-05-18 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5258-1G |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | >97.0%(GC) | 1g |
¥190.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5258-5G |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | >97.0%(GC) | 5g |
¥675.00 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172362-5g |
1,3-Dibromo-5-tetradecylbenzene |
157761-91-6 | 97% GC | 5g |
¥1319 | 2023-04-15 | |
| abcr | AB549991-1 g |
1,3-Dibromo-5-tetradecylbenzene; . |
157761-91-6 | 1g |
€145.60 | 2023-04-13 | ||
| abcr | AB549991-5 g |
1,3-Dibromo-5-tetradecylbenzene; . |
157761-91-6 | 5g |
€435.80 | 2023-04-13 |
1,3-Dibromo-5-tetradecylbenzene Suppliers
1,3-Dibromo-5-tetradecylbenzene Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1,3-Dibromo-5-tetradecylbenzene
1,3-Dibromo-5-tetradecylbenzene (CAS No. 157761-91-6): Properties, Applications, and Market Insights
1,3-Dibromo-5-tetradecylbenzene (CAS No. 157761-91-6) is a specialized organic compound with a unique molecular structure that combines aromatic and aliphatic components. This brominated benzene derivative features a tetradecyl (C14) side chain at the 5-position and bromine atoms at the 1- and 3-positions, making it valuable for various industrial and research applications. The compound's chemical formula is C20H32Br2, and its molecular weight is 432.28 g/mol.
The growing interest in functionalized aromatic compounds has positioned 1,3-dibromo-5-tetradecylbenzene as a subject of research in material science and organic synthesis. Recent studies highlight its potential as an intermediate for liquid crystal materials, organic semiconductors, and specialty polymers. The compound's amphiphilic nature, resulting from the combination of hydrophobic alkyl chain and polar bromine substituents, makes it particularly interesting for surface modification applications.
From a physical properties perspective, 1,3-dibromo-5-tetradecylbenzene typically appears as a white to light yellow crystalline solid at room temperature. Its melting point ranges between 45-55°C, while the boiling point exceeds 300°C under standard atmospheric pressure. The compound demonstrates limited solubility in water but shows good solubility in common organic solvents such as dichloromethane, toluene, and tetrahydrofuran.
The synthetic routes to 1,3-dibromo-5-tetradecylbenzene typically involve Friedel-Crafts alkylation of appropriate brominated benzene precursors. Recent advances in green chemistry have led to improved synthetic methods with higher yields and reduced environmental impact. The compound's stability under normal conditions makes it suitable for various applications, though proper storage away from strong oxidizers is recommended.
In the pharmaceutical industry, researchers are investigating 1,3-dibromo-5-tetradecylbenzene as a potential building block for drug discovery. Its structural features make it interesting for developing lipophilic drug candidates, particularly those targeting membrane-associated proteins. However, extensive biological testing would be required before any therapeutic applications could be considered.
The material science applications of 1,3-dibromo-5-tetradecylbenzene are particularly promising. Its ability to function as a mesogenic core in liquid crystal systems has attracted attention from display technology developers. The compound's self-assembly properties are being explored for creating nanostructured materials with potential applications in organic electronics and sensor technologies.
From a market perspective, the demand for specialty brominated compounds like 1,3-dibromo-5-tetradecylbenzene has shown steady growth. The compound's niche applications in advanced materials and research chemicals sectors contribute to its market value. Current pricing trends reflect its status as a low-volume, high-value chemical, with prices typically quoted on a case-by-case basis depending on purity and quantity requirements.
Environmental and safety considerations for 1,3-dibromo-5-tetradecylbenzene follow standard protocols for handling brominated aromatic compounds. While not classified as acutely toxic, proper personal protective equipment (PPE) including gloves and eye protection should be used when handling the material. Disposal should comply with local regulations for organic bromine compounds.
The analytical characterization of 1,3-dibromo-5-tetradecylbenzene typically involves techniques such as HPLC for purity assessment, GC-MS for identification, and NMR spectroscopy for structural confirmation. Recent advances in analytical chemistry have improved the detection limits and accuracy of these methods, enabling better quality control for research and industrial applications.
Looking to the future, research trends suggest expanding applications for 1,3-dibromo-5-tetradecylbenzene in nanotechnology and energy storage systems. Its potential as a precursor for carbon-based nanomaterials and conductive polymers is particularly exciting. As sustainable chemistry practices evolve, we may see greener synthetic routes to this compound becoming commercially viable.
For researchers and industrial users seeking high-purity 1,3-dibromo-5-tetradecylbenzene, several specialty chemical suppliers offer the material in various quantities. Typical specifications include purity levels ranging from 95% to 99%, with customized options available for specific applications. Proper technical documentation, including safety data sheets and certificates of analysis, should always accompany purchases.
The intellectual property landscape surrounding 1,3-dibromo-5-tetradecylbenzene includes patents covering specific synthetic methods and specialized applications. Companies interested in commercial applications should conduct thorough patent searches to avoid infringement. Recent patent activity suggests growing interest in the compound's use in electronic materials and specialty coatings.
In academic circles, 1,3-dibromo-5-tetradecylbenzene has become a subject of interest for structure-property relationship studies. Researchers are particularly focused on how the combination of aromatic bromination and long alkyl chains affects the compound's physical and chemical behavior. These fundamental studies may lead to new applications in supramolecular chemistry and materials design.
For those working with 1,3-dibromo-5-tetradecylbenzene, proper storage conditions are essential to maintain product quality. The compound should be kept in a cool, dry place, preferably under inert atmosphere for long-term storage. Containers should be tightly sealed to prevent moisture absorption and protected from light to minimize potential degradation.
The global supply chain for 1,3-dibromo-5-tetradecylbenzene involves specialized chemical manufacturers primarily located in North America, Europe, and Asia. Lead times for custom synthesis can vary significantly depending on current demand and raw material availability. Recent trends show increasing interest from emerging markets in Southeast Asia and the Middle East.
As with many specialty chemicals, the regulatory status of 1,3-dibromo-5-tetradecylbenzene varies by region. While not currently subject to major international restrictions, users should stay informed about evolving chemical regulations in their jurisdictions. The compound's environmental fate and potential eco-toxicity profile are areas of ongoing research.
In conclusion, 1,3-dibromo-5-tetradecylbenzene (CAS No. 157761-91-6) represents an interesting example of how functionalized aromatic compounds can bridge traditional organic chemistry with cutting-edge materials science. Its unique combination of properties continues to inspire research across multiple disciplines, from organic electronics to nanotechnology. As synthetic methods improve and new applications emerge, this compound is likely to maintain its position as a valuable tool for chemical innovation.
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